molecular formula C8H16BrNO2S B1654258 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide CAS No. 2173997-08-3

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide

Cat. No.: B1654258
CAS No.: 2173997-08-3
M. Wt: 270.19
InChI Key: HTBOCWOHAAEZOR-UHFFFAOYSA-N
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Description

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide is a spirocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework containing sulfur and nitrogen atoms, which contribute to its distinctive chemical properties.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

The synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method yields the desired spirocyclic compound with high purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other spirocyclic compounds and studying their properties.

    Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of spirocyclic structures with biological molecules.

    Medicine: Research has explored its potential as an antiviral and anticancer agent.

    Industry: The compound’s unique structure makes it valuable in developing new materials and chemical processes.

Comparison with Similar Compounds

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide can be compared to other spirocyclic compounds such as:

  • 8-Thia-1-azaspiro[4.5]decane hydrochloride
  • 8-Oxa-1-azaspiro[4.5]decane hydrochloride
  • 1-Azaspiro[4.4]nonane hydrochloride These compounds share similar spirocyclic frameworks but differ in their substituents and specific chemical properties. The presence of sulfur and nitrogen in this compound contributes to its unique reactivity and potential applications .

Properties

IUPAC Name

8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.BrH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBOCWOHAAEZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)NC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173997-08-3
Record name 8-Thia-1-azaspiro[4.5]decane, 8,8-dioxide, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173997-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Reactant of Route 2
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Reactant of Route 3
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Reactant of Route 4
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Reactant of Route 5
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Reactant of Route 6
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide

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